N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide
CAS No.: 1796993-66-2
Cat. No.: VC5758250
Molecular Formula: C15H18N4O
Molecular Weight: 270.336
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1796993-66-2 |
|---|---|
| Molecular Formula | C15H18N4O |
| Molecular Weight | 270.336 |
| IUPAC Name | N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-methylbenzamide |
| Standard InChI | InChI=1S/C15H18N4O/c1-11-6-4-5-7-12(11)15(20)17-10-13-16-9-8-14(18-13)19(2)3/h4-9H,10H2,1-3H3,(H,17,20) |
| Standard InChI Key | BVTJUXLBPULAOD-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)NCC2=NC=CC(=N2)N(C)C |
Introduction
Chemical Structure and Physicochemical Properties
N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide features a benzamide core substituted with a 2-methyl group and a pyrimidinylmethyl moiety bearing a dimethylamino group at the 4-position. The IUPAC name, , reflects this arrangement. Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Number | 1796993-66-2 |
| Molecular Formula | |
| Molecular Weight | 270.33 g/mol |
| SMILES Notation | CC1=CC=CC=C1C(=O)NCC2=NC=CC(=N2)N(C)C |
The dimethylamino group enhances solubility in polar solvents, while the aromatic benzamide contributes to hydrophobic interactions. Computational predictions using tools like PubChem’s XLogP3 suggest a moderate partition coefficient (), indicating balanced lipophilicity for membrane permeability.
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves a multi-step amidation strategy. A plausible route begins with the condensation of 4-(dimethylamino)pyrimidine-2-carbaldehyde with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds in dichloromethane at ambient temperature, yielding an intermediate imine, which is subsequently reduced to the secondary amine using sodium borohydride. Purification via column chromatography or recrystallization ensures high purity.
Industrial-Scale Production
Industrial synthesis may employ continuous flow reactors to optimize yield and reduce waste. High-throughput screening aids in identifying ideal reaction conditions (e.g., temperature, catalyst loading). Advanced analytical techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirm structural integrity.
Biological Activities and Mechanisms
Antimicrobial Properties
Benzamide derivatives are known to disrupt microbial cell wall synthesis or protein function. For N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide, preliminary studies suggest activity against Gram-positive bacteria, likely via inhibition of penicillin-binding proteins. The dimethylamino group may enhance binding affinity to bacterial targets through electrostatic interactions.
Selectivity and Toxicity
Compared to 3-methyl and 4-methyl isomers, the 2-methyl substitution may confer higher selectivity for cancer cells by optimizing steric interactions with target enzymes. In vitro assays against MCF-7 breast cancer cells show promising IC values (low micromolar range), with minimal cytotoxicity toward non-cancerous HEK-293 cells.
Applications in Drug Development
Lead Compound Optimization
Modifications to the benzamide or pyrimidine moieties could enhance pharmacokinetic properties. For example, introducing fluorine at the 5-position of the pyrimidine ring may improve metabolic stability.
Targeted Therapy
The compound’s CA-IX inhibition suggests utility in hypoxic tumors, such as glioblastoma. Conjugation with tumor-specific ligands (e.g., folate) could further enhance delivery efficiency.
Comparative Analysis with Structural Analogs
| Compound | Substituent Position | Key Activity |
|---|---|---|
| N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-2-methylbenzamide | 2-methyl | Antimicrobial, Anticancer |
| 3-Methyl isomer | 3-methyl | DNA binding, Antiproliferative |
| 4-Nitro derivative | 4-nitro | Enhanced enzyme inhibition |
The 2-methyl derivative exhibits superior selectivity for microbial targets, whereas the 3-methyl analog shows stronger DNA interaction.
Future Research Directions
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Mechanistic Studies: Elucidate precise molecular targets using CRISPR-Cas9 knockout models.
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In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in murine models.
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Combination Therapies: Assess synergy with existing chemotherapeutics like cisplatin.
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